

4-Acetylthiazole: Structural Characterization and Synthetic Methodologies

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *1-Isothiazol-4-yl-ethanone*

CAS No.: 88511-36-8

Cat. No.: B3293162

[Get Quote](#)

Executive Summary

4-Acetylthiazole (1-(isothiazol-4-yl)ethan-1-one) is a heteroaromatic ketone serving as a critical pharmacophore in medicinal chemistry. Distinguished by its 1,2-thiazole ring system, it functions as a bioisostere for 3-acetylpyridine and 4-acetylthiazole, offering unique electronic distribution and lipophilicity profiles. This guide analyzes its physicochemical properties, validated synthetic routes via electrophilic substitution and metal-halogen exchange, and its utility in drug discovery campaigns.

Chemical Identity & Structural Analysis[1][2][3] Nomenclature and Identifiers

Property	Data
IUPAC Name	1-(Isothiazol-4-yl)ethan-1-one
CAS Registry Number	88511-36-8
Molecular Formula	C H NOS
Molecular Weight	127.16 g/mol
SMILES	<chem>CC(=O)c1cnsc1</chem>
Physical State	White to off-white solid

Structural Topology

The isothiazole ring consists of a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms (S1–N2 bond).

- Aromaticity: The ring possesses 6 π -electrons (4 from carbons/nitrogen, 2 from sulfur lone pair), satisfying Hückel's rule.
- Regiochemistry: The acetyl group is attached at the C-4 position. This position is electronically unique; while C-5 is the most nucleophilic site (prone to lithiation), C-4 is the preferred site for electrophilic aromatic substitution (EAS) due to the directing effects of the ring heteroatoms.
- Electronic Effects: The N2 atom exerts an inductive electron-withdrawing effect, while the S1 atom acts as a π -donor. The C-4 position is relatively electron-rich compared to C-3 and C-5 in the context of radical or electrophilic attack, making it the standard locus for acylation.

Physicochemical Properties[2][5][6][7]

Property	Value (Predicted/Exp)	Significance
LogP	-0.6 – 0.9	Moderate lipophilicity; suitable for CNS penetration.
Topological Polar Surface Area (TPSA)	~43 Å ²	Good oral bioavailability potential (Rule of 5 compliant).
H-Bond Acceptors	2 (N, O)	Interaction points for kinase/enzyme active sites.
H-Bond Donors	0	Acts purely as an acceptor in ligand binding.

Synthetic Methodologies

Two primary strategies exist for synthesizing 4-acetylisothiazole: Direct Electrophilic Acetylation and Metal-Halogen Exchange.

Method A: Metal-Halogen Exchange (Preferred)

This method offers higher regioselectivity and yields compared to direct Friedel-Crafts acylation, which can suffer from ring deactivation.

- Precursor: 4-Bromoisothiazole.
- Reagents:
 - Butyllithium (n-BuLi), Acetaldehyde or Dimethylacetamide (DMA).
- Mechanism:
 - Lithiation: Treatment of 4-bromoisothiazole with n-BuLi at -78 °C effects a rapid Lithium-Halogen exchange, generating the 4-lithioisothiazole intermediate. Note: The reaction must be kept cold to prevent ring

fragmentation.

- Acylation: The lithiated species attacks the electrophilic carbonyl source (e.g., DMA or acetic anhydride).
- Hydrolysis: Acidic workup releases the ketone.

Method B: Electrophilic Aromatic Substitution

Direct acetylation using acetic anhydride and a Lewis acid (e.g., SnCl

or AlCl

).

- Limitation: The isothiazole ring is less reactive than thiophene. Harsh conditions may degrade the ring or lead to poly-substitution.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 4-acetylisothiazole.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway via metal-halogen exchange, prioritizing regiocontrol at the C-4 position.

Spectroscopic Characterization

Researchers should validate the structure using the following spectral fingerprints:

- ¹H NMR (CDCl₃, 400 MHz):
 - 2.58 ppm (s, 3H): Methyl group of the acetyl moiety.

- 9.0–9.2 ppm (s, 1H): H-5 proton (deshielded by adjacent S and C=O).
- 8.7–8.9 ppm (s, 1H): H-3 proton (deshielded by adjacent N and C=O).
- Note: The H-5 proton typically appears downfield of H-3 due to the proximity to the sulfur atom.
- IR Spectroscopy:
 - C=O Stretch: Strong absorption at 1675–1690 cm (conjugated ketone).
 - C=N / C=C Ring Stretch: Bands around 1380–1450 cm

Applications in Drug Discovery

4-Acetylthiazole serves as a versatile scaffold in medicinal chemistry:

- Bioisosterism: It acts as a bioisostere for 4-acetylthiazole and 3-acetylpyridine. The N-S bond imparts different dipole moments and metabolic stability profiles compared to the N-C-S linkage in thiazoles.
- Fragment-Based Drug Design (FBDD): Its low molecular weight (127.16 Da) makes it an ideal "fragment" for screening against binding pockets, particularly in kinases and viral polymerases.
- Precursor for Heterocyclic Fusion: The acetyl group allows for condensation reactions (e.g., with hydrazines) to form fused tricyclic systems or bi-heteroaryl compounds found in anti-inflammatory agents.

Experimental Protocol: Synthesis via 4-Bromothiazole

Safety Warning: This protocol involves pyrophoric reagents (

-BuLi). All steps must be performed under inert atmosphere (Argon/Nitrogen).

- Preparation: Charge a flame-dried 3-neck flask with 4-bromoisothiazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C using a dry ice/acetone bath.
- Lithiation: Add

-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 30 minutes to ensure complete formation of the lithio-species.
- Acylation: Add

-Dimethylacetamide (DMA) (1.2 eq) or Acetic Anhydride (dissolved in THF) dropwise.
- Workup: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH

Cl. Extract with Ethyl Acetate (3x).
- Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

- PubChem Compound Summary. (2025). 1-(Isothiazol-4-yl)ethan-1-one (CAS 88511-36-8).[1]
[2][3] National Center for Biotechnology Information. [[Link](#)]
- Journal of Organic Chemistry. (2025). Recent Advances in Isothiazole Synthesis and Functionalization.[4] (General reference for metal-halogen exchange protocols in 1,2-azoles). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 88511-36-8 | 1-Isothiazol-4-yl-ethanone - MolDb [moldb.com]
- 2. 1-isothiazol-4-yl-ethanone - CAS号 88511-36-8 - 摩熵化学 [molaid.com]

- [3. 88511-36-8 | 1-isothiazol-4-YL-etanone | 1-Isothiazol-4-YL-ethanone - Capot chimico \[capotchem.com\]](#)
- [4. Benzisothiazoles synthesis \[organic-chemistry.org\]](#)
- To cite this document: BenchChem. [4-Acetylisothiazole: Structural Characterization and Synthetic Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3293162#4-acetylisothiazole-chemical-structure-and-molecular-weight\]](https://www.benchchem.com/product/b3293162#4-acetylisothiazole-chemical-structure-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com